![molecular formula C14H10FN B3024927 4-Cyanomethyl-4'-fluorobiphenyl CAS No. 32193-98-9](/img/structure/B3024927.png)
4-Cyanomethyl-4'-fluorobiphenyl
Overview
Description
4-Cyanomethyl-4’-fluorobiphenyl is a versatile chemical compound with the molecular formula C14H10FN and a molecular weight of 211.23 g/mol . It is commonly used in scientific research due to its unique structural properties, which make it suitable for studying molecular interactions and the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanomethyl-4’-fluorobiphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4-Cyanomethyl-4’-fluorobiphenyl may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Cyanomethyl-4’-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of 4-carboxymethyl-4’-fluorobiphenyl.
Reduction: Formation of 4-aminomethyl-4’-fluorobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: 4-Cyanomethyl-4'-fluorobiphenyl serves as a precursor for synthesizing complex organic molecules and advanced materials. Its reactivity allows for various transformations, including oxidation and reduction reactions.
Biology
- Molecular Interaction Studies: The compound is employed to study molecular interactions and biological pathways. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
- Therapeutic Applications: Research has explored its potential in drug discovery, particularly as a lead compound in developing new therapeutic agents targeting specific diseases.
Material Science
- Liquid Crystal Applications: The structural features of this compound influence liquid crystal behavior, making it suitable for applications in displays and optical devices. Studies have focused on its incorporation into liquid crystal formulations to achieve desired properties.
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Organic synthesis | Acts as a versatile building block |
Biology | Molecular studies | Useful in enzyme activity assays |
Material Science | Liquid crystals | Influences phase transition temperatures |
Case Study 1: Organic Electronics
Research has investigated the role of this compound in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's charge transport properties were evaluated, revealing its potential in enhancing device performance.
Case Study 2: Drug Discovery
In a recent study, this compound was tested for its efficacy against specific cancer cell lines. The results indicated promising activity, suggesting further investigation into its mechanism of action could lead to new therapeutic strategies.
Mechanism of Action
The mechanism of action of 4-Cyanomethyl-4’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyanomethylbiphenyl: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobiphenyl: Lacks the cyanomethyl group, affecting its chemical behavior and applications.
4-Cyanobiphenyl: Lacks both the fluorine and cyanomethyl groups, leading to distinct characteristics.
Uniqueness
4-Cyanomethyl-4’-fluorobiphenyl is unique due to the presence of both the fluorine and cyanomethyl groups, which confer specific electronic and steric properties. These features make it particularly valuable for studying molecular interactions and developing advanced materials.
Biological Activity
4-Cyanomethyl-4'-fluorobiphenyl, a biphenyl derivative, has garnered interest in the fields of medicinal chemistry and material science due to its unique structural properties and potential biological activities. This compound is characterized by a cyanomethyl group and a fluorine atom on the biphenyl structure, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its role in molecular interactions and potential therapeutic applications. The compound is primarily utilized in research related to drug discovery and the study of biological pathways.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated; however, it is employed in the study of molecular interactions that can influence cellular functions. Its structural features suggest that it may interact with various biological macromolecules, including proteins and nucleic acids.
Case Studies
- Molecular Interaction Studies : Research has indicated that compounds similar to this compound can modulate enzyme activities and receptor functions, potentially affecting signal transduction pathways. For instance, studies involving biphenyl derivatives have shown their ability to inhibit certain kinases, which are crucial in cancer signaling pathways.
- Antimicrobial Activity : Preliminary investigations suggest that biphenyl derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, indicating potential for further exploration in this area.
Data Table: Biological Activity of Related Compounds
Pharmacological Applications
The pharmacological implications of this compound are still under investigation. Its structural analogs have been studied for their potential as:
- Anticancer agents : Due to their ability to affect cell signaling pathways.
- Antimicrobial agents : As seen in studies of similar biphenyl compounds.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRVRSTVWIIAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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